molecular formula C16H15ClN2O4 B5163957 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide

4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide

Cat. No. B5163957
M. Wt: 334.75 g/mol
InChI Key: NKELUNGXAXHKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide, also known as NPC-1161B, is a chemical compound that has been widely used in scientific research. It belongs to the class of chemical compounds known as nitrophenyl-substituted amides and has been found to have several interesting properties that make it useful for various applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide is based on its ability to selectively bind to specific proteins in the cell. This binding can interfere with the normal function of the protein, leading to changes in cellular processes and ultimately affecting the overall physiology of the cell.
Biochemical and Physiological Effects:
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the activity of ion channels in the cell membrane.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide is its selectivity for specific proteins, which makes it a powerful tool for investigating protein-protein interactions. However, its use can be limited by its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several potential future directions for research involving 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide. One area of interest is the development of new compounds based on the structure of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide that may have improved selectivity and reduced toxicity. Another area of interest is the use of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide in the development of new therapies for cancer and other diseases, based on its ability to induce apoptosis in cancer cells. Finally, there is potential for 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide to be used in the development of new diagnostic tools for diseases based on its ability to selectively label specific proteins.

Synthesis Methods

The synthesis of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide involves the reaction of 4-chlorophenol with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with butanoyl chloride to obtain the final product.

Scientific Research Applications

4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide has been used extensively in scientific research as a tool to investigate the mechanism of action of various biological processes. It has been found to be particularly useful in the study of protein-protein interactions, as it can be used to selectively label specific proteins and track their interactions with other proteins in the cell.

properties

IUPAC Name

4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c17-12-7-9-13(10-8-12)23-11-3-6-16(20)18-14-4-1-2-5-15(14)19(21)22/h1-2,4-5,7-10H,3,6,11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKELUNGXAXHKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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